molecular formula C16H18N2O2S B6906819 N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide

N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide

Cat. No.: B6906819
M. Wt: 302.4 g/mol
InChI Key: TUEOZXFODMSZNQ-UHFFFAOYSA-N
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Description

“N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Properties

IUPAC Name

N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-13(5-4-8-20-10)16(19)18(3)12-6-7-14-15(9-12)21-11(2)17-14/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEOZXFODMSZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)N(C)C2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate aldehyde or ketone to form the benzothiazole core.

    Alkylation: Introduction of the methyl groups at the nitrogen and the 6-position of the benzothiazole ring.

    Pyran Ring Formation: Cyclization to form the dihydropyran ring.

    Amidation: Introduction of the carboxamide group at the 5-position of the pyran ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, “N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as therapeutic agents. This compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, compounds similar to “this compound” are investigated for their potential use in drug development. Their ability to interact with various biological targets makes them candidates for new pharmaceuticals.

Industry

In industrial applications, such compounds can be used in the development of new materials, such as polymers or dyes, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide” would depend on its specific biological activity. Generally, benzothiazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    6-Methylbenzothiazole: A methylated derivative with similar properties.

    3,4-Dihydro-2H-pyran-5-carboxamide: A compound with a similar pyran ring structure.

Uniqueness

“N,6-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-3,4-dihydro-2H-pyran-5-carboxamide” is unique due to the combination of the benzothiazole and dihydropyran rings, along with the specific substitution pattern. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

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